5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol
Overview
Description
5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol, commonly known as 4-Fluoro-6-trifluoromethylpyridin-2-ol (4F-TFP), is a novel fluorinated pyridine derivative with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a molecular weight of 360.4 g/mol and a melting point of 97-99 °C. 4F-TFP has a variety of properties, including high solubility in organic solvents, low volatility, and good stability in aqueous solutions. Its unique structure makes it an attractive compound for use in a variety of synthetic and analytical applications.
Mechanism Of Action
The mechanism of action of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol is not well understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of a variety of covalent bonds. It has also been suggested that the compound can act as a proton donor, which can facilitate the formation of hydrogen bonds. In addition, it is believed that the compound can act as an electron donor, which can facilitate the formation of cation-π interactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol are not well understood. However, it has been suggested that the compound may have a variety of effects on biological systems. For example, it has been suggested that 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol may have an effect on the activity of enzymes, such as cytochrome P450. In addition, it has been suggested that the compound may have an effect on the cellular uptake of drugs, such as antifungals and antibiotics.
Advantages And Limitations For Lab Experiments
The main advantages of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol for use in laboratory experiments are its high solubility in organic solvents, low volatility, and good stability in aqueous solutions. The compound is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol is that its mechanism of action is not well understood, which can make it difficult to predict the outcome of a reaction.
Future Directions
The potential future directions for the use of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol include: further research into its mechanism of action; further research into its biochemical and physiological effects; further research into its applications in drug synthesis; further research into its applications in the synthesis of other fluorinated compounds; and further research into its applications in the synthesis of polymers and heterocycles.
Scientific Research Applications
5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol is a versatile compound and has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. It has also been used as a reagent in the synthesis of other fluorinated compounds, such as 4-fluorophenylboronic acid. In addition, 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol has been used as a catalyst for the synthesis of a variety of organic molecules. It has also been used as a ligand in metal-catalyzed reactions.
properties
IUPAC Name |
5-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-8-3-1-7(2-4-8)9-5-6-10(18)17-11(9)12(14,15)16/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVHXYQVYXMQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=O)C=C2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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